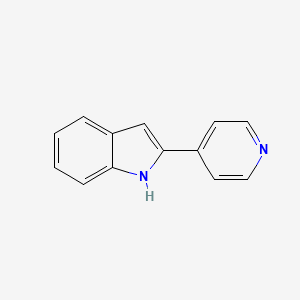

2-(pyridin-4-yl)-1H-indole

Vue d'ensemble

Description

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

Pyridine derivatives can be synthesized through various methods. For instance, one method involves a series of condensation, oxidation, acid amine coupling, and reductive amination reactions .

Molecular Structure Analysis

The molecular structure of pyridine compounds can be analyzed using various spectroscopic techniques. For example, the structure of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole was confirmed by X-ray single crystal structure analysis .

Chemical Reactions Analysis

Pyridine compounds can undergo various chemical reactions. For instance, PMBA (2-Pyridin-4-yl-methylene-beta-boswellic acid), a semisynthetic analogue of β-boswellic acid, has been tested for its anticancerous activity on a panel of NCI-60 cancer cell lines .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine compounds can be determined using various analytical techniques. For example, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined .

Applications De Recherche Scientifique

Anti-Fibrosis Activity

The compound has been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. Specifically, derivatives of 2-(pyridin-4-yl)-1H-indole have shown promising anti-fibrotic activities. These activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6), with some derivatives presenting better anti-fibrotic activities than known drugs .

Pharmaceutical Intermediates

2-(pyridin-4-yl)-1H-indole derivatives are used as intermediates in pharmaceutical research. They play a crucial role in the synthesis of more complex compounds that could be developed into therapeutic drugs .

Antimicrobial Properties

Compounds containing the pyrimidine moiety, which can be synthesized from 2-(pyridin-4-yl)-1H-indole, are known to exhibit antimicrobial properties. This makes them valuable in the development of new antimicrobial agents .

Antiviral Research

Similarly, the pyrimidine derivatives of 2-(pyridin-4-yl)-1H-indole are also explored for their antiviral activities. This research is crucial in the ongoing fight against viral infections .

Antitumor Applications

The biological activity of 2-(pyridin-4-yl)-1H-indole derivatives against certain types of cancer cells has been documented. This suggests potential applications in cancer treatment and the development of antitumor drugs.

Antifungal Activity

In addition to their antibacterial properties, some derivatives also show antifungal activity. This broadens the scope of their use in treating various fungal infections.

Organic Synthesis

The compound is also used in the field of organic synthesis. It serves as a building block for constructing diverse heterocyclic compounds that are important in medicinal chemistry .

Chemical Biology

In chemical biology, 2-(pyridin-4-yl)-1H-indole is employed in the construction of compound libraries. These libraries are used to screen for new biological activities and to understand the interaction between small molecules and biological targets .

Mécanisme D'action

Target of Action

2-(pyridin-4-yl)-1H-indole primarily targets specific proteins or enzymes within cells. These targets often include kinases, which play crucial roles in signal transduction pathways, or other regulatory proteins involved in cell growth and survival . By binding to these targets, the compound can modulate their activity, leading to various downstream effects.

Mode of Action

The compound interacts with its targets through binding to active sites or allosteric sites, altering the conformation and activity of the target proteins . This interaction can inhibit or activate the target proteins, depending on the nature of the binding and the specific target involved. For example, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby affecting downstream signaling pathways.

Biochemical Pathways

2-(pyridin-4-yl)-1H-indole affects several biochemical pathways, particularly those involved in cell proliferation, apoptosis, and differentiation . By modulating the activity of key regulatory proteins, the compound can influence pathways such as the MAPK/ERK pathway, PI3K/AKT pathway, and others. These pathways are critical for maintaining cellular homeostasis and responding to external stimuli.

Pharmacokinetics

The pharmacokinetics of 2-(pyridin-4-yl)-1H-indole involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally . It is then distributed throughout the body, with a preference for tissues where its targets are highly expressed. Metabolism occurs primarily in the liver, where the compound is broken down by cytochrome P450 enzymes. The metabolites are then excreted through the kidneys. The bioavailability of the compound is influenced by its solubility, stability, and the efficiency of its absorption and metabolism.

Result of Action

At the molecular level, the action of 2-(pyridin-4-yl)-1H-indole leads to changes in the activity of its target proteins, resulting in altered cellular functions . For instance, inhibition of a kinase may lead to reduced cell proliferation and increased apoptosis. At the cellular level, these molecular changes can result in decreased tumor growth, enhanced cell death, or other therapeutic effects, depending on the context of the disease being treated.

Action Environment

The efficacy and stability of 2-(pyridin-4-yl)-1H-indole can be influenced by various environmental factors . These include pH, temperature, and the presence of other compounds that may interact with it. For example, the compound may be more stable and effective in a slightly acidic environment, which is often found in tumor tissues. Additionally, the presence of other drugs or dietary components can affect the absorption and metabolism of the compound, thereby influencing its overall efficacy.

Safety and Hazards

Orientations Futures

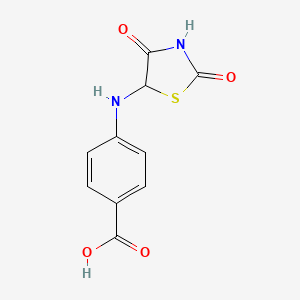

Propriétés

IUPAC Name |

2-pyridin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNRDXHIIRNEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378023 | |

| Record name | 2-(pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyridin-4-yl)-1H-indole | |

CAS RN |

21182-07-0 | |

| Record name | 2-(pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)